

# Application Note: NMR and Mass Spectrometry

## Characterization of 3-(2-Methylphenoxy)propylamine

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### Compound of Interest

Compound Name: 3-(2-Methylphenoxy)propylamine

Cat. No.: B1306394

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## Introduction

**3-(2-Methylphenoxy)propylamine** is a primary amine containing a phenoxypropyl scaffold, a structural motif found in a variety of pharmacologically active compounds. As an intermediate in drug discovery and development, its unambiguous structural confirmation is critical. This application note provides detailed protocols for the characterization of **3-(2-Methylphenoxy)propylamine** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented herein is predicted based on established principles of spectroscopy and serves as a guide for researchers.

## Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for **3-(2-Methylphenoxy)propylamine**, the following tables summarize the predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry data. These predictions are based on analogous structures and standard chemical shift libraries.

Table 1: Predicted  $^1\text{H}$  NMR Data for **3-(2-Methylphenoxy)propylamine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.15	d	1H	Ar-H
~7.10	t	1H	Ar-H
~6.90	t	1H	Ar-H
~6.85	d	1H	Ar-H
~4.05	t	2H	O-CH <sub>2</sub>
~3.00	t	2H	CH <sub>2</sub> -N
~2.25	s	3H	Ar-CH <sub>3</sub>
~2.00	p	2H	CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub>
~1.50 (broad s)	2H	NH <sub>2</sub>	

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm. d: doublet, t: triplet, p: pentet, s: singlet

Table 2: Predicted <sup>13</sup>C NMR Data for **3-(2-Methylphenoxy)propylamine**

Chemical Shift ( $\delta$ ) ppm	Assignment
~156.0	Ar-C-O
~130.5	Ar-C
~127.0	Ar-C
~125.0	Ar-C-CH <sub>3</sub>
~121.0	Ar-C
~111.0	Ar-C
~67.0	O-CH <sub>2</sub>
~39.0	CH <sub>2</sub> -N
~31.0	CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub>
~16.0	Ar-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>

Table 3: Predicted Mass Spectrometry Data for **3-(2-Methylphenoxy)propylamine**

m/z	Proposed Fragment
165	[M] <sup>+</sup> (Molecular Ion)
148	[M-NH <sub>3</sub> ] <sup>+</sup>
107	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>
44	[C <sub>2</sub> H <sub>6</sub> N] <sup>+</sup>

Ionization Mode: Electron Ionization (EI)

## Experimental Protocols

The following are standard operating procedures for the acquisition of NMR and mass spectrometry data for **3-(2-Methylphenoxy)propylamine**.

## Protocol 1: NMR Spectroscopy

### 1. Sample Preparation:

- Dissolve approximately 5-10 mg of **3-(2-Methylphenoxy)propylamine** in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

### 2. $^1\text{H}$ NMR Acquisition:

- Instrument: 500 MHz NMR Spectrometer
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Program: Standard single-pulse (zg30)
- Number of Scans: 16
- Relaxation Delay: 2.0 s
- Spectral Width: 16 ppm
- Acquisition Time: 4.0 s

### 3. $^{13}\text{C}$ NMR Acquisition:

- Instrument: 125 MHz NMR Spectrometer
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Program: Proton-decoupled (zgpg30)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm
- Acquisition Time: 1.5 s

### 4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.

- Calibrate the chemical shift scale to the TMS signal (0.00 ppm for  $^1\text{H}$ ) or the solvent peak (77.16 ppm for  $\text{CDCl}_3$  in  $^{13}\text{C}$ ).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

## Protocol 2: Mass Spectrometry

### 1. Sample Preparation:

- Prepare a dilute solution of **3-(2-Methylphenoxy)propylamine** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

### 2. Mass Spectrometry Acquisition (Electron Ionization - GC-MS):

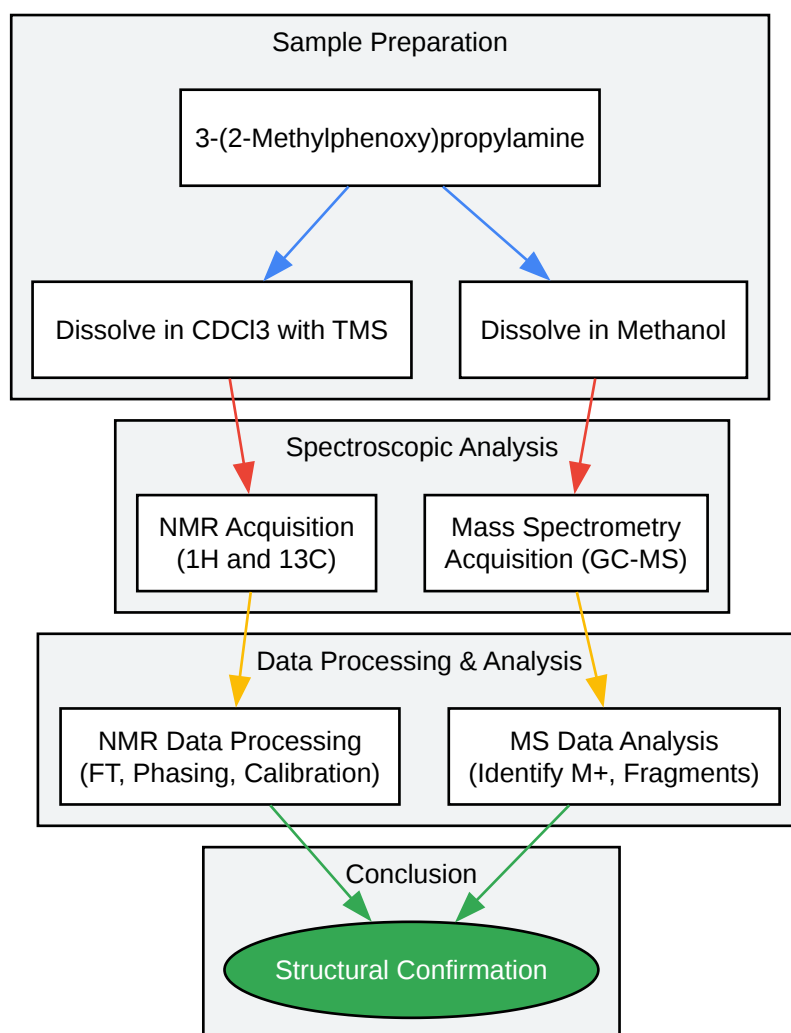
- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Injection Volume: 1  $\mu\text{L}$
- Inlet Temperature: 250°C
- GC Column: Standard non-polar column (e.g., DB-5ms)
- Oven Program: Start at 50°C, ramp to 280°C at 10°C/min, hold for 5 min.
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range:  $m/z$  40-400
- Source Temperature: 230°C

### 3. Data Analysis:

- Identify the molecular ion peak  $[\text{M}]^+$ .
- Analyze the fragmentation pattern to confirm the structure.
- Compare the observed spectrum with a theoretical fragmentation pattern.

## Workflow Visualization

The following diagram illustrates the general workflow for the characterization of **3-(2-Methylphenoxy)propylamine**.



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Caption: Workflow for the characterization of **3-(2-Methylphenoxy)propylamine**.

## Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural elucidation of **3-(2-Methylphenoxy)propylamine**. The predicted data and detailed protocols provided in this application note serve as a valuable resource for researchers and scientists engaged in the synthesis and characterization of this and related compounds, ensuring the quality and integrity of materials used in drug development and other scientific endeavors.

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